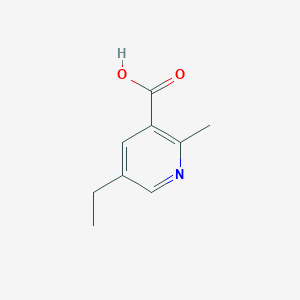
5-Ethyl-2-methyl-nicotinic acid
Descripción general
Descripción
5-Ethyl-2-methyl-nicotinic acid is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.192. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Lipid-Modifying Effects and Cardiovascular Disease Prevention
Nicotinic acid is the most potent clinically available treatment for modifying lipid profiles, specifically for lowering LDL and VLDL cholesterol while raising HDL cholesterol. The strong inverse relationship between coronary heart disease risk and HDL cholesterol at all levels of LDL cholesterol underscores the therapeutic potential of niacin. Advances in understanding how nicotinic acid alters the lipoprotein profile have been complemented by emerging evidence of its nonlipid-mediated anti-inflammatory effects, such as enhancing adiponectin secretion, demonstrating a novel atheroprotective role. Whether nicotinic acid will become routine in atherosclerosis treatment is contingent on ongoing clinical outcome trials and further research exploring the 'pleiotropic' effects of nicotinic acid, which could lead to the development of newer, beneficial molecules without the well-known side effects of nicotinic acid (Digby, Lee, & Choudhury, 2009).
Anticancer Potential
Nicotinic acid and its derivatives, including 5-Ethyl-2-methyl-nicotinic acid, have garnered significant interest in the development of anticancer drugs due to their wide variety of biological properties. Considerable work has been done in synthesizing and investigating the anticancer potential of nicotinamide derivatives. The information provided here may be valuable for researchers seeking to develop efficient anticancer drugs, highlighting the importance of nicotinic acid derivatives in treating this dreadful disease (Jain, Utreja, Kaur, & Jain, 2020).
Mecanismo De Acción
Target of Action
5-Ethyl-2-methyl-nicotinic acid is a derivative of nicotinic acid, which is an essential nutrient for humans and animals . The primary targets of this compound are likely to be similar to those of nicotinic acid, which include peripheral vasodilation and the regulation of the formation and release of adipokines .
Mode of Action
This is similar to the action of methyl nicotinate, another derivative of nicotinic acid. It is also suggested that this compound might promote the release of prostaglandin D2, which acts locally due to its short half-life .
Biochemical Pathways
This compound is likely to affect the same biochemical pathways as nicotinic acid. Nicotinic acid is involved in the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP+) . These coenzymes play crucial roles in numerous biochemical reactions, including those involved in energy production and DNA repair .
Pharmacokinetics
They are metabolized in the body, and one of the by-products of this metabolism is nitrous oxide . This gas is difficult to recycle and manage, and it has a greenhouse effect 300 times stronger than CO2 .
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of nicotinic acid. Nicotinic acid is known to reduce fatigue, maintain healthy skin, efficient metabolism, and mental health . It is also used as an antipelagic agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of nicotinic acid, from which this compound is derived, involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This process produces nitrous oxide, a gas that is difficult to manage and has a significant environmental impact
Safety and Hazards
Direcciones Futuras
A new technology for the industrial production of nicotinic acid is undoubtedly necessary to meet the needs of green chemistry and not burden the environment . Ecological methods to produce nicotinic acid from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine are being researched, especially focusing on those methods with potential industrial applications .
Análisis Bioquímico
Biochemical Properties
5-Ethyl-2-methyl-nicotinic acid, as a derivative of niacin, contributes to the formation of NAD and NADP . These coenzymes participate in many hydrogen transfer processes and are essential for various dehydrogenases . The compound interacts with enzymes such as nicotinamide phosphoribosyltransferase in the salvage pathway of NAD synthesis .
Cellular Effects
The influence of this compound on cell function is primarily through its role in the production of NAD and NADP. These coenzymes are involved in redox reactions, impacting cellular metabolism . They also play a role in cell signaling pathways and gene expression .
Molecular Mechanism
This compound contributes to the formation of NAD and NADP, which are involved in numerous biochemical reactions. NAD and NADP serve as electron donors or acceptors in redox reactions, facilitating various metabolic processes . The compound may also influence enzyme activity, such as the activation or inhibition of dehydrogenases .
Dosage Effects in Animal Models
Niacin, from which this compound is derived, has been shown to have lipid-modifying effects at pharmacological doses .
Metabolic Pathways
This compound is involved in the metabolic pathways leading to the synthesis of NAD and NADP . These pathways include the conversion of dietary nicotinic acid and nicotinamide to NAD, as well as the resynthesis of NAD following its consumption in various biological reactions .
Subcellular Localization
The distinct localization of the various enzymes involved in NAD synthesis suggests that there are likely to be distinct pools of NAD in different subcellular organelles .
Propiedades
IUPAC Name |
5-ethyl-2-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-7-4-8(9(11)12)6(2)10-5-7/h4-5H,3H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBCQYYGNHJFTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(N=C1)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
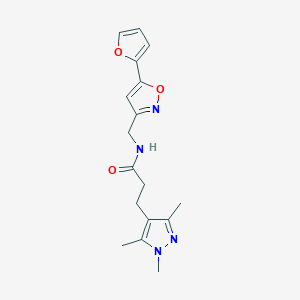
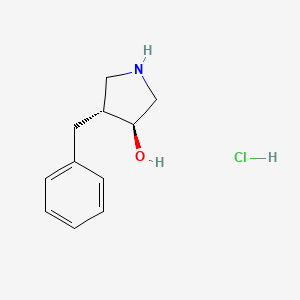
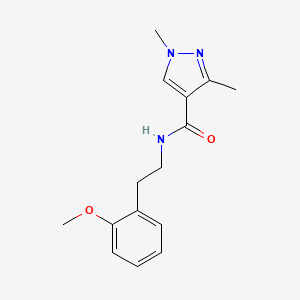
![1-[3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2543841.png)
![2,3,5,6-tetramethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2543842.png)
![Diethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine](/img/structure/B2543844.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2543845.png)
![Methyl 4-[(2-bromophenoxy)methyl]benzoate](/img/structure/B2543846.png)

![3-[2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2543849.png)
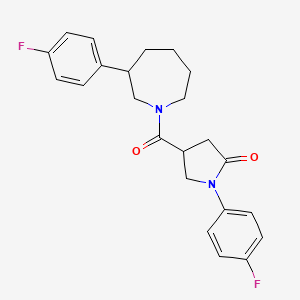
![N-[4-[2-(4-acetamidophenyl)ethynyl]phenyl]acetamide](/img/structure/B2543855.png)
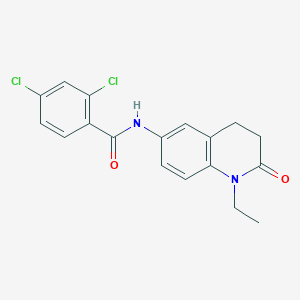
![1-(3-chloro-4-fluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2543857.png)
